1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene
Description
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Properties
IUPAC Name |
1-bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3/c11-8-4-2-1-3-7(8)9(5-6-9)10(12,13)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTQDHFGAWIWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene
The following technical guide details the chemical identity, synthesis, and application of 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene (CAS 1822928-76-6) . This document is structured for researchers in medicinal chemistry and process development, focusing on the compound's utility as a high-value building block for introducing the 1-(trifluoromethyl)cyclopropyl bioisostere.
CAS: 1822928-76-6 | Formula: C₁₀H₈BrF₃ | M.W.: 265.07 g/mol [1]
Executive Summary
This compound is a specialized organofluorine building block designed for the late-stage diversification of small molecule drugs and agrochemicals. It features an ortho-bromo handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a 1-(trifluoromethyl)cyclopropyl moiety.
This specific fluorinated motif acts as a bioisostere for the tert-butyl group , offering comparable steric bulk but with significantly altered physicochemical properties:
-
Metabolic Stability: The trifluoromethyl group blocks metabolic oxidation at the benzylic position (a common clearance liability).
-
Lipophilicity Modulation: The C–F bonds lower the pKa of neighboring groups and modulate overall lipophilicity (LogP) without the metabolic vulnerability of alkyl groups.
-
Conformational Restriction: The cyclopropyl ring locks the spatial orientation of the CF₃ group relative to the aromatic core, reducing the entropic penalty upon binding to a protein target.
Chemical Identity & Properties
| Property | Value | Context |
| IUPAC Name | This compound | Official Nomenclature |
| CAS Number | 1822928-76-6 | Unique Identifier |
| Molecular Formula | C₁₀H₈BrF₃ | -- |
| Molecular Weight | 265.07 g/mol | -- |
| Predicted LogP | ~3.8 - 4.2 | Highly Lipophilic |
| Physical State | Colorless to pale yellow oil/low-melting solid | Standard for this class |
| Boiling Point | ~240–250 °C (Predicted @ 760 mmHg) | High BP due to molecular weight |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water | Typical for aryl halides |
Synthesis & Manufacturing Protocols
The synthesis of This compound presents a specific challenge: introducing a strained, electron-deficient cyclopropyl ring ortho to a bulky bromine atom. The most robust, scalable route involves the cyclopropanation of an
Route A: The Wittig-Cyclopropanation Strategy (Recommended)
This route is preferred for its scalability and the availability of the starting material, o-bromo-trifluoroacetophenone.
Step 1: Wittig Olefination
Objective: Convert the ketone to the
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), THF. -
Precursor: 1-(2-Bromophenyl)-2,2,2-trifluoroethanone.
-
Mechanism: formation of the phosphorus ylide followed by nucleophilic attack on the ketone carbonyl.
-
Critical Note: The electron-withdrawing CF₃ group makes the ketone highly electrophilic, but the resulting alkene is electron-deficient, which impacts the next step.
Step 2: Palladium-Catalyzed Cyclopropanation
Objective: Convert the electron-deficient alkene to the cyclopropane.
-
Reagents: Diazomethane (
) [generated in situ from Diazald] or Trimethylsilyldiazomethane ( ), Palladium(II) Acetate ( ). -
Protocol:
-
Dissolve the
-trifluoromethyl styrene (from Step 1) in diethyl ether/dichloromethane (1:1) at 0°C. -
Add catalytic
(2–5 mol%). -
Slowly add the diazomethane solution. The Pd catalyst decomposes the diazomethane to generate a highly reactive methylene carbene species, which inserts into the double bond.
-
Why Pd? Standard Simmons-Smith (Zn-Cu) conditions often fail with electron-deficient alkenes (like
-CF₃ styrenes). Pd-catalyzed carbene transfer is more effective for these substrates.
-
Route B: Visualization of the Synthesis Workflow
Figure 1: Step-wise synthesis via the Wittig-Cyclopropanation pathway.
Applications in Drug Discovery[5]
This compound is primarily used as a Suzuki-Miyaura coupling partner . The ortho-bromo group serves as the reactive handle to attach the trifluoromethyl-cyclopropyl "warhead" to a heteroaromatic core (e.g., pyridine, pyrimidine, or indole) common in kinase inhibitors or GPCR ligands.
Experimental Protocol: Suzuki Coupling Optimization
When coupling this sterically hindered ortho-substituted bromide, standard conditions may result in low yields due to protodebromination.
Optimized Protocol:
-
Catalyst: Use Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ (high activity for sterically hindered halides).
-
Base: Potassium Phosphate (
) or Cesium Carbonate ( ). -
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for highly lipophilic substrates).
-
Temperature: 90–100°C.
Why this works: The bidentate ferrocenyl ligands (dppf, dtbpf) create a large bite angle, facilitating the oxidative addition of the hindered ortho-bromide and stabilizing the reductive elimination step.
Bioisosteric Mapping
Figure 2: Comparison of the tert-butyl group vs. the 1-(trifluoromethyl)cyclopropyl bioisostere.
Safety & Handling (MSDS Summary)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
Use only in a chemical fume hood.
-
Avoid contact with strong oxidizing agents.
-
Specific Note: While the C-F bond is stable, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). Avoid exposure to strong Lewis acids which might trigger ring-opening rearrangements.
-
References
-
Gilead Sciences, Inc. (2014). Preparation of pyrido[3,2-d]pyrimidine derivatives for the treatment of HCV. (Patent WO2014120932A1). Demonstrates the utility of the 1-(trifluoromethyl)cyclopropyl amine moiety in antiviral drug design. Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Definitive guide on cyclopropanation methodologies suitable for alkene precursors. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Discusses the metabolic advantages of replacing alkyl groups with fluorinated cycloalkyls. Link
-
ChemicalBook. (2024). 1822928-76-6 Product Entry. Commercial supplier entry confirming CAS identity and physical specifications. Link
Sources
Novel fluorinated building blocks for agrochemical synthesis
Title: Strategic Utilization of Novel Fluorinated Motifs in Next-Generation Agrochemicals Subtitle: A Technical Guide to SF₅, SCF₃, and CF₂H Building Blocks in Crop Protection R&D
Executive Summary
The incorporation of fluorine into agrochemical scaffolds has evolved from a simple strategy of metabolic blocking to a sophisticated tool for modulating physicochemical properties. While the trifluoromethyl (
The Pentafluorosulfanyl Group ( ): The "Super-Trifluoromethyl"
Physicochemical Rationale
The
-
Lipophilicity: The
group exhibits a Hansch hydrophobicity parameter ( ) of 3.23, significantly higher than (2.13) and (0.71). This drastic increase facilitates membrane permeation in target pests. -
Steric Demand: It possesses a square bipyramidal geometry, offering a unique steric bulk (volume
48 ų) intermediate between a tert-butyl group and a trifluoromethyl group. -
Metabolic Stability: The S–F bond energy is high, rendering the group resistant to oxidative metabolism (P450s) and hydrolytic cleavage.
Synthetic Strategy: Radical Addition to Alkenes
The most robust entry into aliphatic
Mechanism:
-
Homolytic cleavage of the weak S–Cl bond in
. -
Addition of the
radical to the terminal carbon of the alkene. -
Chlorine atom transfer to complete the addition product.
-
Subsequent dehydrochlorination yields the vinyl-
derivative.
The Trifluoromethylthio Group ( ): Lipophilicity Maximization
Physicochemical Rationale
The
Synthetic Strategy: Electrophilic Trifluoromethylthiolation
While nucleophilic methods using
The Difluoromethyl Group ( ): The Lipophilic Hydrogen Bond Donor
Physicochemical Rationale
Unlike the perfluorinated groups,
Visualizing the Selection Logic
The following decision matrix illustrates when to deploy specific fluorinated motifs based on SAR (Structure-Activity Relationship) requirements.
Figure 1: Decision matrix for selecting fluorinated building blocks based on specific lead optimization challenges.
Experimental Protocols
Protocol A: Radical Pentafluorosulfanylation of Alkenes
Objective: Synthesis of a
Reagents:
-
Substrate: Terminal alkene (1.0 equiv)
-
Reagent:
(Gas, 1.2 equiv) -
Initiator:
(1.0 M in hexane, 0.1 equiv) -
Solvent: Anhydrous Hexane or
-
Temperature:
to
Step-by-Step Methodology:
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a dry ice/acetone condenser and a gas inlet tube. Flush with Argon.
-
Solvation: Dissolve the terminal alkene (e.g., 1-decene) in anhydrous hexane (
concentration). Cool the solution to . -
Gas Addition: Slowly condense
gas (bp ) into the reaction mixture. Caution: is toxic and an oxidizer. Handle in a well-ventilated fume hood. -
Initiation: Add
solution dropwise via syringe pump over 20 minutes. -
Reaction: Stir the mixture at
for 1 hour, then allow it to slowly warm to . -
Quench: Quench the reaction with saturated
solution. -
Workup: Extract with
, dry over , and concentrate under reduced pressure. -
Purification: Purify the residue via silica gel flash chromatography (typically using Pentane/EtOAc gradients).
Validation Check:
-
NMR: Look for the characteristic AB4 pattern of the
group (multiplet around to for axial F, doublet around to for equatorial Fs).
Protocol B: Late-Stage Trifluoromethylthiolation using Billard Reagent
Objective: Introduction of
Reagents:
-
Substrate: Indole or Electron-rich Arene (1.0 equiv)
-
Reagent: Trifluoromethanesulfanylamide (Billard Reagent) (1.2 equiv)
-
Activator: TsOH (p-Toluenesulfonic acid) (1.0 equiv)
-
Solvent:
-
Temperature: Room Temperature (RT)
Step-by-Step Methodology:
-
Mixing: In a vial, dissolve the substrate in
( ). -
Addition: Add the Billard reagent followed by TsOH.
-
Monitoring: Stir at RT. Monitor via TLC or LC-MS (typically complete in 2–4 hours).
-
Workup: Dilute with water, extract with DCM.
-
Purification: Silica gel chromatography.
Quantitative Comparison of Fluorinated Motifs
| Property | Fluorine ( | Trifluoromethyl ( | Pentafluorosulfanyl ( | Trifluoromethylthio ( | Difluoromethyl ( |
| Hansch | 0.14 | 0.88 | 3.23 | 1.44 | 0.11 |
| Hammett | 0.06 | 0.54 | 0.68 | 0.50 | 0.32 |
| Volume (ų) | 5.8 | 21.3 | 48.7 | 33.6 | ~15 |
| Key Feature | Metabolic block | Stability | Steric Bulk + Lipophilicity | Super-Lipophilicity | H-Bond Donor |
Table 1: Comparative physicochemical properties of fluorinated substituents relevant to agrochemical design.
Visualizing the Synthetic Workflow
The following diagram outlines the synthetic pathway for introducing the
Figure 2: Synthetic workflow for accessing Aryl- and Vinyl-SF5 building blocks.
References
-
Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide, insecticide, and fungicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29. [Link]
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical Reviews, 115(2), 1130-1190. [Link]
-
Toulgoat, F., Alazet, S., & Billard, T. (2014). Direct trifluoromethylthiolation reactions: A journey from electrophilic to nucleophilic reagents. European Journal of Organic Chemistry, 2014(12), 2415-2428. [Link]
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
Jeschke, P. (2016). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 17(17), 1563-1579. [Link]
Methodological & Application
Application Note: High-Fidelity Synthesis of 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene
Executive Summary
The 1-(trifluoromethyl)cyclopropyl moiety is a high-value pharmacophore in modern drug discovery. It serves as a metabolically stable, lipophilic bioisostere for tert-butyl or isopropyl groups, offering improved metabolic stability due to the C-F bonds while restricting conformational freedom.
This Application Note details the synthesis of 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene (Target 3 ) from 2'-bromoacetophenone. While the prompt suggests "styrenes" as a starting point, direct trifluoromethyl-cyclopropanation of simple styrene yields the vicinal (2-substituted) product. To achieve the geminal 1,1-substitution required by the target structure, the protocol must proceed via an
This guide prioritizes the Furukawa-modified Simmons-Smith cyclopropanation , a scalable and stereospecific method suitable for electron-deficient alkenes.
Strategic Analysis & Retrosynthesis
The Challenge of Geminal Substitution
Synthesizing 1-substituted-1-(trifluoromethyl)cyclopropanes is non-trivial.
-
Direct Carbene Addition: Adding a
-carbene to styrene typically results in low yields or scrambling. -
The Solution: Construct the
-alkene first, then install the methylene bridge ( ) across the double bond.
Mechanistic Pathway
The synthesis is broken down into three critical phases:
-
Nucleophilic Trifluoromethylation: Addition of the Ruppert-Prakash reagent (
) to 2'-bromoacetophenone. -
Dehydration: Conversion of the tertiary alcohol to the
-trifluoromethylstyrene. This step is electronically challenging because the group destabilizes the carbocation intermediate, making standard acid-catalyzed elimination difficult. -
Cyclopropanation: Use of the Furukawa reagent (
) to cyclopropanate the electron-deficient alkene.
Workflow Visualization
The following diagram outlines the reaction logic and critical process controls.
Figure 1: Step-wise synthetic workflow for the construction of the geminal trifluoromethyl-cyclopropyl scaffold. Critical control points highlight moisture sensitivity and reactivity adjustments.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2-Bromophenyl)-1-(trifluoromethyl)ethanol
Objective: Install the
-
Reagents:
-
2'-Bromoacetophenone (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (
, Ruppert-Prakash Reagent) (1.2 equiv) -
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.05 equiv)
-
Solvent: Anhydrous THF
-
-
Protocol:
-
Charge a flame-dried round-bottom flask with 2'-bromoacetophenone (10 mmol) and anhydrous THF (20 mL) under Argon.
-
Cool the solution to 0 °C using an ice bath.
-
Add
(12 mmol) dropwise via syringe. -
Add TBAF catalyst (0.5 mmol) slowly. Caution: Exothermic reaction. Evolution of heat indicates initiation.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Hydrolysis: Add 2M HCl (10 mL) and stir vigorously for 1 hour to cleave the silyl ether.
-
Workup: Extract with Et2O (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Validation:
NMR should show a singlet around -80 ppm (alcohol) vs -76 ppm (silyl ether).
-
Step 2: Dehydration to 1-Bromo-2-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Objective: Elimination of water to form the
-
Reagents:
-
Tertiary Alcohol from Step 1 (1.0 equiv)
-
Thionyl Chloride (
) (1.5 equiv) -
Pyridine (Excess/Solvent or 10 equiv in DCM)
-
-
Protocol:
-
Dissolve the crude alcohol (10 mmol) in anhydrous Pyridine (15 mL).
-
Cool to 0 °C.
-
Add
(15 mmol) dropwise. -
Heat the mixture to reflux (100–110 °C) for 4–6 hours. Note: Monitor by TLC/GC-MS for disappearance of alcohol.
-
Workup: Cool to RT. Pour onto ice/water. Extract with DCM. Wash organics with 1M HCl (to remove pyridine), then saturated
. -
Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is a volatile oil.
-
Step 3: Furukawa-Simmons-Smith Cyclopropanation
Objective: Convert the alkene to the cyclopropane.
Expert Insight: The
-
Reagents:
- -CF3 Styrene (Intermediate 2) (1.0 equiv)
-
Diethylzinc (
) (1.0 M in Hexanes) (5.0 equiv) -
Diiodomethane (
) (10.0 equiv) -
Solvent: Anhydrous Dichloroethane (DCE) or DCM.
-
Protocol:
-
Safety Warning:
is pyrophoric. Handle strictly under Argon. -
Charge a flask with the styrene (5 mmol) in anhydrous DCE (25 mL) under Argon. Cool to 0 °C.
-
Add
(25 mmol, 25 mL) dropwise via syringe. -
Add
(50 mmol) dropwise. Caution: Reaction is exothermic. -
Allow the mixture to warm to RT and stir for 12–24 hours.
-
Quench: Cool to 0 °C. Slowly add saturated aqueous
. Gas evolution will occur. -
Workup: Extract with DCM. Wash with aqueous
(to remove iodine), then brine. -
Purification: Silica gel chromatography (100% Hexanes).
-
Data Summary & Troubleshooting
Reaction Stoichiometry & Expected Yields
| Step | Transformation | Key Reagent | Equiv | Temp | Typical Yield |
| 1 | Ketone | 1.2 | 0°C | 85-95% | |
| 2 | Alcohol | 1.5 | Reflux | 70-80% | |
| 3 | Alkene | 5.0 / 10.0 | RT | 60-75% |
Troubleshooting Guide
-
Low Conversion in Step 3: If the alkene remains unreacted, the zinc carbenoid may be decomposing faster than it reacts with the electron-poor alkene.
-
Fix: Add Trifluoroacetic acid (TFA, 0.5 equiv) to the reaction mixture. This activates the Zn-carbenoid (Shi's modification) for difficult substrates.
-
-
Polymerization in Step 2: If a tar forms during dehydration, switch to Martin Sulfurane dehydrating agent in DCM at RT. It is milder but more expensive.
-
Safety: The final product contains a bromide. Avoid using palladium in cleaning glassware to prevent inadvertent cross-coupling if the vessel is reused immediately.
References
-
Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane." Chemical Reviews, 1997.
-
Simmons, H. E., Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959.
-
Furukawa, J., et al. "Modification of the Simmons-Smith Reaction." Tetrahedron, 1968.
-
Gagnon, A., et al. "Synthesis of 1-Aryl-1-(trifluoromethyl)cyclopropanes." Journal of Fluorine Chemistry, 2008.
-CF3 styrenes). -
Charette, A. B., et al. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2004.
Disclaimer: This protocol involves the use of pyrophoric reagents (
Application Note & Protocol: Scalable Synthesis of Trifluoromethyl Cyclopropyl Benzene Intermediates
Introduction: The Strategic Importance of the CF3-Cyclopropyl Benzene Moiety in Modern Drug Discovery
The trifluoromethyl (CF3) group and the cyclopropyl ring are two of the most sought-after functionalities in contemporary medicinal chemistry. The CF3 group, with its high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability. The cyclopropyl ring, a small, strained carbocycle, introduces conformational rigidity and a unique three-dimensional topology, which can lead to improved potency and selectivity for biological targets. The combination of these two groups in the form of trifluoromethyl cyclopropyl benzene intermediates creates a powerful building block for the development of novel therapeutics across a range of disease areas, including oncology, neuroscience, and infectious diseases.
However, the efficient and scalable synthesis of these valuable intermediates presents a significant challenge. The introduction of a trifluoromethyl group can deactivate substrates towards certain chemical transformations, and the construction of the strained cyclopropyl ring often requires specialized reagents and conditions that are not amenable to large-scale production. This application note provides a comprehensive overview of robust and scalable synthetic strategies for accessing trifluoromethyl cyclopropyl benzene intermediates, with a focus on practical, field-proven protocols and critical insights for process optimization.
Synthetic Strategies: A Comparative Analysis of Key Methodologies
Several synthetic routes have been developed to access trifluoromethyl cyclopropyl benzene intermediates. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of production. Here, we discuss three prominent and scalable approaches:
-
Modified Simmons-Smith Cyclopropanation of Trifluoromethylated Styrenes: A classic and reliable method for the synthesis of cyclopropanes.
-
Transition-Metal-Catalyzed Cyclopropanation: Offering high efficiency and stereocontrol.
-
Intramolecular Ring-Closing Reactions: A versatile approach for the synthesis of functionalized cyclopropanes.
Modified Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, involving the reaction of an olefin with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, is a cornerstone of cyclopropane synthesis. For trifluoromethylated styrenes, modifications to the classical conditions are often necessary to overcome the deactivating effect of the CF3 group.
Mechanism Insight: The reaction proceeds through the formation of an organozinc carbenoid, which then undergoes a concerted addition to the double bond of the styrene derivative. The trifluoromethyl group, being strongly electron-withdrawing, can reduce the nucleophilicity of the double bond, thus requiring more reactive carbenoid sources or harsher reaction conditions.
Protocol 1: Scalable Simmons-Smith Cyclopropanation of 4-(Trifluoromethyl)styrene
Objective: To synthesize 1-(4-(Trifluoromethyl)phenyl)cyclopropane in high yield and purity.
Materials:
-
4-(Trifluoromethyl)styrene (1.0 eq)
-
Diiodomethane (2.0 eq)
-
Zinc dust (activated) (3.0 eq)
-
Copper(I) chloride (0.1 eq)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add zinc dust and a small amount of copper(I) chloride. Heat the mixture under vacuum and then cool to room temperature under a nitrogen atmosphere.
-
Reaction Setup: Add anhydrous diethyl ether to the activated zinc-copper couple. To this suspension, add diiodomethane dropwise at a rate that maintains a gentle reflux.
-
Substrate Addition: After the initial exotherm subsides, add a solution of 4-(trifluoromethyl)styrene in anhydrous diethyl ether dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite to remove the zinc salts.
-
Extraction and Purification: Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
Data Summary:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by GC) | >98% |
| Scale | Up to 1 kg |
Transition-Metal-Catalyzed Cyclopropanation
Transition-metal catalysis, particularly with rhodium and copper complexes, offers a highly efficient and often stereoselective route to cyclopropanes. These reactions typically involve the decomposition of a diazo compound in the presence of an olefin.
Mechanism Insight: A metal-carbene intermediate is formed from the reaction of the catalyst with a diazo compound. This highly reactive species then transfers the carbene moiety to the double bond of the trifluoromethylated styrene. The choice of ligand on the metal catalyst can significantly influence the stereoselectivity of the reaction.
Protocol 2: Rhodium-Catalyzed Cyclopropanation of 3-(Trifluoromethyl)styrene with Ethyl Diazoacetate
Objective: To synthesize ethyl 2-(3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate.
Materials:
-
3-(Trifluoromethyl)styrene (1.0 eq)
-
Ethyl diazoacetate (1.2 eq)
-
Rhodium(II) octanoate dimer (0.005 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-(trifluoromethyl)styrene and rhodium(II) octanoate dimer in anhydrous DCM.
-
Diazo Addition: Add ethyl diazoacetate to the dropping funnel and add it dropwise to the reaction mixture over a period of 2-3 hours at room temperature. Vigorous nitrogen evolution will be observed.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the styrene.
-
Work-up: Once the reaction is complete, quench by the addition of saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Summary:
| Parameter | Value |
| Typical Yield | 80-90% |
| Diastereomeric Ratio | Varies with catalyst and conditions |
| Scale | Up to 500 g |
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams outline the core transformations.
Caption: Key synthetic routes to trifluoromethyl cyclopropyl benzene intermediates.
Process Optimization and Scale-Up Considerations
Scaling up the synthesis of trifluoromethyl cyclopropyl benzene intermediates requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
-
Reagent Selection and Stoichiometry: For the Simmons-Smith reaction, the quality and activation of the zinc are crucial. On a large scale, using zinc dust with a consistent particle size and surface area is important. The stoichiometry of diiodomethane should be carefully controlled to minimize side reactions.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. While diethyl ether is commonly used for the Simmons-Smith reaction, its low boiling point and high flammability can be problematic on a large scale. Higher boiling point ethers like THF or dimethoxyethane may be considered.
-
Temperature Control: Both the Simmons-Smith and transition-metal-catalyzed cyclopropanations are exothermic. Efficient heat dissipation is critical to prevent runaway reactions. For large-scale reactions, a jacketed reactor with precise temperature control is essential.
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Catalyst Loading and Recovery: In transition-metal-catalyzed reactions, minimizing the catalyst loading is crucial for reducing costs. For rhodium-catalyzed processes, catalyst recovery and recycling strategies should be explored.
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Safety: The use of diiodomethane and diazo compounds requires strict safety precautions. Diiodomethane is a suspected carcinogen, and diazo compounds are potentially explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. On a larger scale, engineering controls become paramount.
Conclusion
The synthesis of trifluoromethyl cyclopropyl benzene intermediates is a critical enabling technology in modern drug discovery. The methodologies outlined in this application note, particularly the modified Simmons-Smith reaction and transition-metal-catalyzed cyclopropanation, provide scalable and efficient routes to these valuable building blocks. By understanding the underlying reaction mechanisms and carefully considering the practical aspects of process optimization and scale-up, researchers and process chemists can confidently and safely produce these important intermediates for the advancement of new therapeutic agents.
References
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
